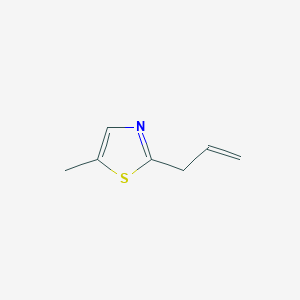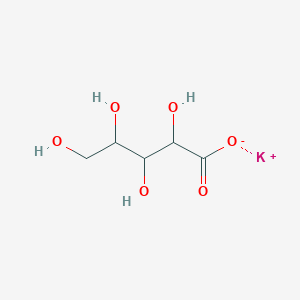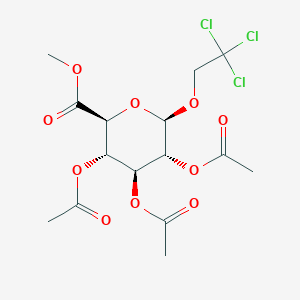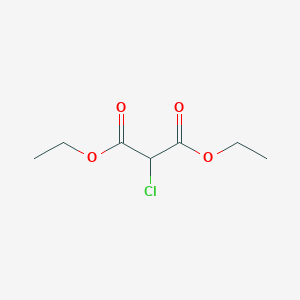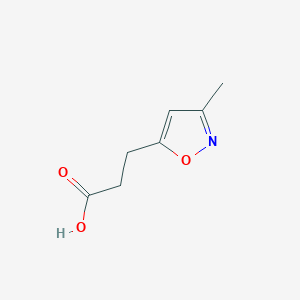
(3R,4S,5R)-5-(Hydroxymethyl)(313C)oxolane-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,4S,5R)-5-(Hydroxymethyl)(313C)oxolane-2,3,4-triol” is a chemical compound with the molecular formula C5H10O5 and a molecular weight of 150.13 . It is also known as D-ribofuranose .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 85-86 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Analytical Techniques for Pharmaceutical Analysis
Research on compounds structurally similar to “(3R,4S,5R)-5-(Hydroxymethyl)(313C)oxolane-2,3,4-triol” often involves sophisticated analytical techniques. For example, Empagliflozin, an oral anti-diabetic drug with a related structure, has been extensively studied using various analytical methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC). These techniques are crucial for the quantitative analysis of pharmaceutical products, ensuring their quality and efficacy (Danao, 2021).
Biomarker Development
Compounds with hydroxymethyl groups and oxolane rings are of interest in the development of biomarkers for cancer and other diseases. For instance, 5-Hydroxymethylcytosine (5hmC), a DNA modification, has shown promise as a novel biomarker for cancer detection, treatment, and prognosis. Research in this area aims to exploit these compounds' unique biological roles, offering new avenues for precision oncology and early disease detection (Ling Xu et al., 2021).
Biofuel Production
The structural features of “this compound” suggest potential applications in biofuel production. For example, research on Polyoxymethylene dimethyl ethers (OMEs), which contain similar structural motifs, highlights their role as oxygenated fuels for diesel engines. These compounds can significantly reduce hazardous exhaust emissions, showcasing the importance of structurally related compounds in developing sustainable energy solutions (Baranowski, Bahmanpour, & Kröcher, 2017).
Novel Pathways in Sterol Metabolism
Research into compounds with similar structures has also uncovered new pathways in sterol metabolism, with implications for understanding and treating diseases such as Alzheimer's. These studies have led to the identification of unusual metabolic pathways and metabolites, which could provide insights into disease mechanisms and potential therapeutic targets (Wang & Griffiths, 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
(3R,4S,5R)-5-(hydroxymethyl)(313C)oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-VTUWIFRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([13C@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583535 |
Source


|
| Record name | D-(2-~13~C)Ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83379-40-2 |
Source


|
| Record name | D-(2-~13~C)Ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


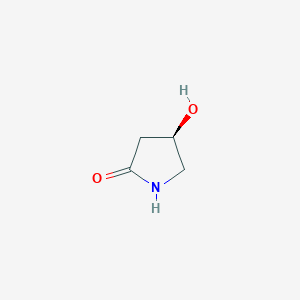
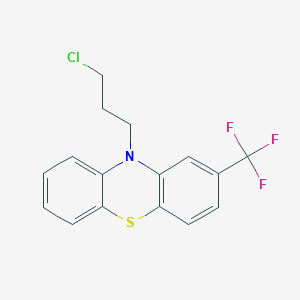
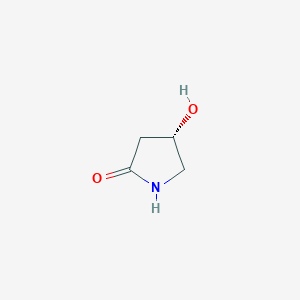
![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)
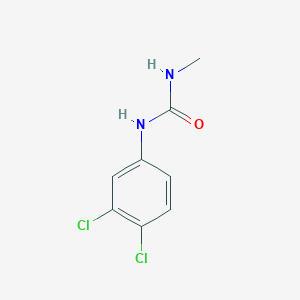
![(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine](/img/structure/B119350.png)
